1-Methoxy-4-(2-methoxypropan-2-yl)benzene
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Overview
Description
1-Methoxy-4-(2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where a methoxy group and a 2-methoxypropan-2-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(2-methoxypropan-2-yl)benzene typically involves the alkylation of anisole (methoxybenzene) with 2-methoxypropane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the carbocation intermediate necessary for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-4-(2-methoxypropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methoxypropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a 2-methoxypropan-2-yl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of a 2-methoxypropan-2-yl group.
1-Methoxy-4-(2-phenylethyl)benzene: Features a 2-phenylethyl group instead of a 2-methoxypropan-2-yl group.
Uniqueness
1-Methoxy-4-(2-methoxypropan-2-yl)benzene is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
99334-84-6 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methoxy-4-(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-4)9-5-7-10(12-3)8-6-9/h5-8H,1-4H3 |
InChI Key |
ASCPZQFKVUYGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)OC |
Origin of Product |
United States |
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